
Trimethyl(2,4,6-trifluorophenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(2,4,6-trifluorophenyl)silane is an organosilicon compound with the molecular formula C9H11F3Si. It is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and a trifluorophenyl group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethyl(2,4,6-trifluorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trifluorophenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions. The process requires stringent control of reaction conditions, including temperature and solvent purity, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(2,4,6-trifluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can act as a reducing agent in the presence of suitable catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under anhydrous conditions.
Reduction: Catalysts such as tris(pentafluorophenyl)borane are often used in conjunction with silanes.
Major Products:
Substitution Reactions: Products include various substituted phenylsilanes.
Reduction Reactions: Products include reduced organic compounds and silanes.
Wissenschaftliche Forschungsanwendungen
Trimethyl(2,4,6-trifluorophenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biomolecules for enhanced stability and reactivity.
Medicine: Research is ongoing into its use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: It is utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which Trimethyl(2,4,6-trifluorophenyl)silane exerts its effects involves the activation of the silicon atom, making it a reactive center for various chemical transformations. The trifluorophenyl group enhances the electron-withdrawing capability, stabilizing the intermediate species formed during reactions. This stabilization is crucial for the compound’s reactivity and selectivity in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
- Trimethyl(2,4,5-trifluorophenyl)silane
- Trimethyl(2,3,5,6-tetrafluorophenyl)silane
- Trimethyl(2,3,4-trichlorophenyl)silane
Comparison: Trimethyl(2,4,6-trifluorophenyl)silane is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its reactivity and stability. Compared to its analogs, it offers a distinct balance of electronic and steric effects, making it particularly useful in selective organic transformations .
Eigenschaften
IUPAC Name |
trimethyl-(2,4,6-trifluorophenyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXKMBDCQVQNDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
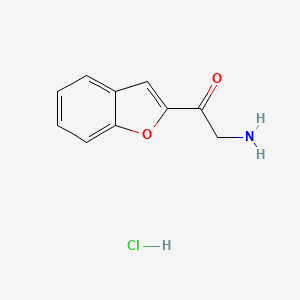
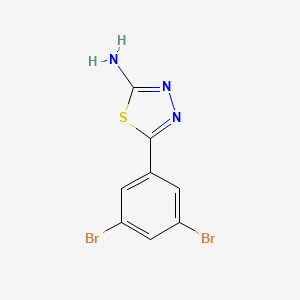
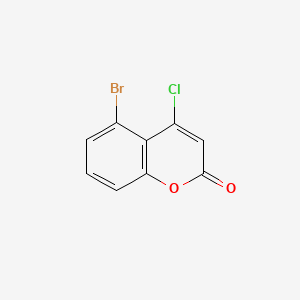
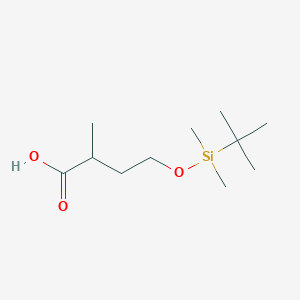
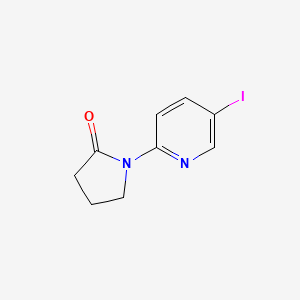
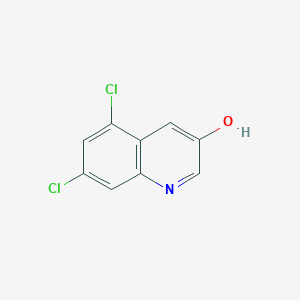
![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
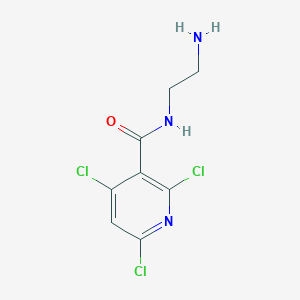
![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
![1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
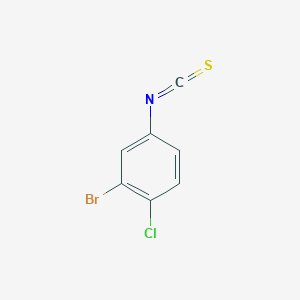
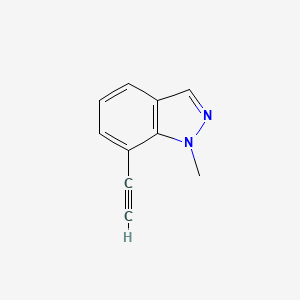
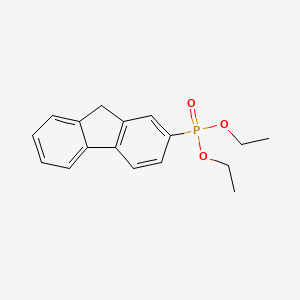
![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)
